molecular formula C9H8N4O2 B13904721 4-(3-Nitrophenyl)-1H-pyrazol-5-amine

4-(3-Nitrophenyl)-1H-pyrazol-5-amine

Cat. No.: B13904721
M. Wt: 204.19 g/mol
InChI Key: SFKHOOSYUMIHQA-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a nitrophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-1H-pyrazol-5-amine typically involves the nitration of pyrazole derivatives. One common method starts with the nitration of pyrazole using a mixture of nitric acid and sulfuric acid. The reaction is followed by continuous quenching, neutralization, extraction, and separation to obtain the final product with high yield and purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved through a fully continuous-flow process. This method involves the continuous nitration of pyrazole, followed by quenching, neutralization, and extraction. The continuous-flow process ensures high productivity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the nitro group.

Scientific Research Applications

4-(3-Nitrophenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrophenyl)-1H-pyrazol-5-amine is unique due to its specific structural features, such as the nitrophenyl group attached to the pyrazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

4-(3-nitrophenyl)-1H-pyrazol-5-amine

InChI

InChI=1S/C9H8N4O2/c10-9-8(5-11-12-9)6-2-1-3-7(4-6)13(14)15/h1-5H,(H3,10,11,12)

InChI Key

SFKHOOSYUMIHQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(NN=C2)N

Origin of Product

United States

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